3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propanamide Group: This step involves the reaction of the benzotriazine core with a suitable propanamide derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core.
Reduction: Reduction reactions can also occur, potentially affecting the oxo group.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the functional groups attached to the benzotriazine core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different functional groups.
Propanamide Derivatives: Compounds with similar propanamide groups but different core structures.
Uniqueness
The uniqueness of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H20N4O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C19H20N4O5/c1-26-15-10-12(11-16(27-2)18(15)28-3)20-17(24)8-9-23-19(25)13-6-4-5-7-14(13)21-22-23/h4-7,10-11H,8-9H2,1-3H3,(H,20,24) |
InChI Key |
COLAMBMSXDAKGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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